The synthesis of Cdk9-IN-7 involves several key steps that optimize yield and purity. The process begins with the preparation of intermediates through various chemical reactions, including cyclization and nucleophilic substitution.
Cdk9-IN-7 has a well-defined molecular structure characterized by its anilinopyrimidine core. The molecular formula is , with a molecular weight of approximately 347.10 g/mol.
Key structural features include:
Spectroscopic data such as NMR and mass spectrometry confirm the identity and purity of Cdk9-IN-7, showcasing characteristic signals that correspond to its functional groups .
Cdk9-IN-7 undergoes specific interactions with CDK9, primarily through competitive inhibition at the ATP-binding site. The mechanism involves:
This selective inhibition has been demonstrated through various biochemical assays that measure IC50 values, indicating the concentration required to inhibit 50% of enzyme activity .
The mechanism by which Cdk9-IN-7 exerts its effects involves several steps:
Molecular dynamics simulations have shown that Cdk9-IN-7 maintains stable interactions within the binding pocket throughout simulations, further validating its potential as a therapeutic agent .
Cdk9-IN-7 exhibits several notable physical and chemical properties:
Analytical data indicate that Cdk9-IN-7 satisfies criteria for drug-like properties, including appropriate lipophilicity and permeability characteristics conducive to oral bioavailability .
Cdk9-IN-7 has significant potential in scientific research and therapeutic applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4